2-(Azepan-2-yl)ethan-1-ol
Description
Structure
3D Structure
Properties
CAS No. |
32537-59-0 |
|---|---|
Molecular Formula |
C8H17NO |
Molecular Weight |
143.23 g/mol |
IUPAC Name |
2-(azepan-2-yl)ethanol |
InChI |
InChI=1S/C8H17NO/c10-7-5-8-4-2-1-3-6-9-8/h8-10H,1-7H2 |
InChI Key |
SCOAZWTYYSRFOB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(NCC1)CCO |
Origin of Product |
United States |
Mechanistic Investigations of Chemical Reactions Involving 2 Azepan 2 Yl Ethan 1 Ol
Nucleophilic Substitution Reaction Mechanisms of Azepane Derivatives.iupac.org,doi.org,researchgate.net
Nucleophilic substitution reactions are fundamental transformations in organic chemistry, involving the replacement of a leaving group by a nucleophile. encyclopedia.pub For azepane derivatives, these reactions can occur at the carbon centers of the ring or on side-chain substituents. The operative mechanism, either unimolecular (SN1) or bimolecular (SN2), is dictated by factors such as the structure of the substrate, the nature of the nucleophile and leaving group, and the solvent. orgosolver.com
SN1 Reaction Pathways
The SN1 (substitution nucleophilic unimolecular) mechanism proceeds through a two-step process initiated by the slow departure of a leaving group to form a carbocation intermediate. numberanalytics.com This intermediate is then rapidly attacked by a nucleophile. pressbooks.pub The rate-determining step is the formation of the carbocation, making its stability a crucial factor. numberanalytics.com
For derivatives of 2-(azepan-2-yl)ethan-1-ol, an SN1 reaction could be envisioned at the carbon bearing the hydroxyl group, provided the -OH is first converted to a good leaving group (e.g., by protonation to -OH2+ or conversion to a sulfonate ester). The stability of the resulting carbocation would be influenced by the adjacent azepane ring. Tertiary substrates are most favored for SN1 reactions due to the stability of the corresponding tertiary carbocations. pressbooks.pub The reaction is also favored by polar protic solvents, which can stabilize the carbocation intermediate through solvation. orgosolver.comuobasrah.edu.iq Because the nucleophile can attack the planar carbocation from either face, SN1 reactions at a chiral center typically lead to a racemic mixture of products. libretexts.org
Key Characteristics of SN1 Pathways for Azepane Derivatives:
| Feature | Description |
|---|---|
| Mechanism | Two-step process via a carbocation intermediate. numberanalytics.com |
| Rate-Determining Step | Unimolecular formation of the carbocation. orgosolver.com |
| Substrate Preference | Favored for tertiary and secondary alkyl halides due to carbocation stability. numberanalytics.com |
| Solvent Effects | Accelerated by polar protic solvents (e.g., water, alcohols) that stabilize the carbocation. orgosolver.com |
| Stereochemistry | Leads to racemization at a chiral center due to the planar geometry of the carbocation. libretexts.org |
Hydrogenation and Reduction Mechanisms in Azepane Ring Formation.benchchem.com
The synthesis of the azepane ring often involves hydrogenation or reduction of a suitable precursor. These methods are crucial for creating the saturated heterocyclic core.
One prominent pathway is the catalytic hydrogenation of cyclic imines. bohrium.com For instance, the asymmetric hydrogenation of seven-membered cyclic imine hydrochlorides has been achieved with high enantioselectivity using rhodium catalysts paired with chiral bisphosphine-thiourea ligands. acs.org This method provides direct access to chiral azepanes.
Another powerful strategy involves the intramolecular reductive amination (RA) of an amino-aldehyde or amino-ketone precursor. nih.gov This process can occur in a domino fashion, for example, starting from a protected amine. acs.org A study on the synthesis of polyhydroxylated azepanes demonstrated that catalytic hydrogenation of an amine precursor led to debenzylation to form a hemiacetal, which exists in equilibrium with its open-chain aldehyde form. Subsequent intramolecular nucleophilic attack by the amine group forms a seven-membered cyclic hemiaminal. Dehydration and further hydrogenation of the resulting iminium ion intermediate yield the final azepane ring. nih.govacs.org
The choice of catalyst can be critical in these transformations. In one study, different palladium sources were tested for the domino debenzylation/reductive amination sequence, yielding varying amounts of the desired azepane and a bicyclic N,O-acetal side product. nih.govacs.org
Table 1: Influence of Palladium Catalyst on Azepane Formation via Reductive Amination nih.govacs.org
| Entry | Palladium Source | Yield of N,O-acetal (%) | Yield of Azepane (%) |
|---|---|---|---|
| 1 | Pd(OH)₂/C | 53 | 27 |
| 2 | Pd/C with AcOH | 49 | 16 |
Reaction involves the catalytic hydrogenation of an amine precursor (7a) to yield azepane (9a) and N,O-acetal (8a). nih.govacs.org
Furthermore, azepanes can be synthesized via the hydrogenation of dicarboxylic acid derivatives, such as dimethyl 1,6-hexanedioate, in the presence of ammonia (B1221849) or anilines using ruthenium-based catalysts. rsc.org This reaction proceeds through the formation of lactam intermediates which are then further reduced to the corresponding cyclic amine. rsc.org
Cascade and Domino Reactions Incorporating Azepane Scaffolds.benchchem.com
Cascade and domino reactions are highly efficient synthetic strategies that allow for the formation of multiple chemical bonds in a single operation, leading to complex molecular architectures from simple starting materials. iupac.org Several such processes have been developed for the synthesis of azepane scaffolds.
A notable example is the domino Knoevenagel–hetero-Diels–Alder reaction. This process can be used to synthesize highly substituted piperidines and azepanes from aminoaldehydes, a 1,3-dicarbonyl compound, and a dienophile. iupac.org The sequence involves a Knoevenagel condensation followed by an intramolecular hetero-Diels–Alder reaction to build the heterocyclic ring system. iupac.org
Another approach involves a deaminative ring contraction cascade, where a biaryl-linked azepine intermediate undergoes sequential C–N bond cleavage events to construct polyheterocyclic aromatic compounds. nih.gov Iron-catalyzed domino reactions have also been employed, such as an iminyl radical-triggered 1,5-hydrogen atom transfer (HAT) followed by a [5+2] annulation to produce azepine derivatives. beilstein-journals.org
More recent developments include photochemical two-step formal [5+2] cycloadditions, where condensation of a pyrrolidinone with an aldehyde, followed by a photochemical rearrangement, leads to functionalized azepin-4-ones. nih.gov These intermediates can be subsequently reduced to access a variety of substituted azepane derivatives. nih.gov The mechanism is believed to involve a Norrish Type-I homolytic cleavage of the amide bond, followed by radical recombination and tautomerization. nih.gov
Table 2: Examples of Cascade/Domino Reactions for Azepane Synthesis
| Reaction Type | Key Steps | Precursors | Catalyst/Conditions | Reference |
|---|---|---|---|---|
| Knoevenagel–hetero-Diels–Alder | Knoevenagel condensation, intramolecular hetero-Diels–Alder reaction | Aminoaldehydes, 1,3-dicarbonyls | Weak base (e.g., EDDA) | iupac.org |
| Deaminative Ring Contraction | Reductive cyclization, deaminative C-N cleavage (e.g., Hofmann elimination) | Biaryl-linked tertiary amines | In situ methylation | nih.gov |
| Photochemical [5+2] Cycloaddition | Condensation, photochemical ring expansion | Pyrrolidinones, aldehydes | 254 nm light | nih.gov |
Other Key Reaction Pathways and Chemical Transformation Studies
Beyond the core mechanistic classes discussed, azepane derivatives like this compound can undergo a variety of other chemical transformations at their functional groups.
The primary alcohol moiety can be oxidized to form an aldehyde or a carboxylic acid, depending on the reagents and conditions used. Conversely, related ketone derivatives can be reduced to the corresponding alcohol. The alcohol can also participate in ether formation via reaction with an alkyl halide in the presence of a base, or undergo esterification with a carboxylic acid. ambeed.com
The nitrogen atom of the azepane ring is a nucleophilic and basic center. It can undergo N-alkylation with alkyl halides to form quaternary ammonium (B1175870) salts or N-substituted azepanes. ambeed.com
Modern synthetic methods have also been applied to the construction and functionalization of the azepane ring itself. These include transition metal-catalyzed reactions like intramolecular Heck reactions to form benzazepines and palladium-catalyzed C-H carbonylation of γ-arylpropylamines to yield benzazepinones. doi.org Photoredox catalysis has also emerged as a powerful tool, for example, in the silylative cyclization of N-allyl sulfonamides to furnish azepanes. doi.org
Design and Synthesis of Derivatives and Analogues of 2 Azepan 2 Yl Ethan 1 Ol
Structural Modifications of the Azepane Ring System
The seven-membered azepane ring is a key structural motif found in numerous bioactive molecules and natural products. nih.gov Its inherent flexibility allows it to adopt various conformations, a characteristic that is often crucial for its biological activity. manchester.ac.uk Modifying this ring system is a primary strategy for optimizing the properties of 2-(Azepan-2-yl)ethan-1-ol analogues.
Systematic Variation of Substitution Patterns and Conformational Analysis
The introduction of substituents onto the azepane ring can significantly influence its conformational preference. Due to the flexible nature of the seven-membered ring, substituted azepanes can exist as a mixture of conformers. The ability to bias the ring towards a single major conformation through specific substitution is a powerful tool in drug design.
Conformational analysis, often conducted using nuclear magnetic resonance (NMR) spectroscopy and computational modeling, reveals how different substituents impact the ring's three-dimensional structure. For instance, selective monofluorination has been shown to effectively bias the azepane ring, forcing it to adopt one major conformation. This conformational locking can be critical for achieving high-affinity interactions with biological targets. The table below summarizes the conceptual effects of substitution on the azepane ring's conformation.
Table 1: Effect of Substitution on Azepane Ring Conformation
| Substituent Type | Position of Substitution | Expected Conformational Effect | Rationale |
|---|---|---|---|
| Small, Electronegative (e.g., Fluorine) | Various | Biases ring towards a single conformation | Strong stereoelectronic effects (e.g., gauche effect) can stabilize specific rotamers, restricting conformational freedom. |
| Bulky Alkyl/Aryl Groups | C3, C4, etc. | Steric hindrance directs the substituent to an equatorial-like position, influencing the overall ring pucker. | Minimization of 1,3-diaxial interactions and other steric clashes favors conformations where the bulky group is spatially removed from other ring atoms. |
| Fused Ring Systems | Annulated across two carbons | Rigidifies the azepane structure significantly | The fusion with another ring system (e.g., benzo-fused) drastically limits the number of accessible conformations, creating a well-defined shape. |
Exploration of Ring Expansion and Contraction Strategies
The synthesis of substituted azepane cores, which serve as precursors to derivatives of this compound, can be achieved through various ring expansion and contraction methodologies. These strategies provide access to complex azepanes from more readily available smaller ring systems like piperidines and pyrrolidines.
One prominent method is the Tiffeneau–Demjanov-type ring expansion, which can convert a substituted N-Boc-piperidone into a corresponding dicarbonyl azepane. researchgate.net More recent advances include palladium-catalyzed two-carbon ring expansion of 2-alkenyl piperidines, offering a direct and stereoselective route to sp³-rich azepane systems. acs.org Another innovative approach involves the photochemical dearomative ring expansion of simple nitroarenes. This method uses blue light to transform a six-membered aromatic ring into a seven-membered azepane framework in a two-step process. manchester.ac.ukresearchgate.net These methods are instrumental in creating a diverse library of azepane scaffolds for further functionalization.
Table 2: Comparison of Azepane Ring Synthesis Strategies
| Synthetic Strategy | Starting Material | Key Reagents/Conditions | Advantages |
|---|---|---|---|
| Tiffeneau–Demjanov Ring Expansion | Cyclic Ketones (e.g., N-Boc-piperidone) | Diazomethane or related diazoalkanes, Lewis acid | Well-documented, provides dicarbonyl azepanes suitable for further functionalization. researchgate.net |
| Palladium-Catalyzed Allylic Amine Rearrangement | 2-Alkenyl Piperidines | Palladium catalyst | Stereoselective, mild conditions, tolerant of various functional groups. acs.org |
| Photochemical Dearomative Ring Expansion | Nitroarenes | Blue light, P(Oi-Pr)₃, H₂/Pd | Access to complex azepanes from simple starting materials, creates novel substitution patterns. manchester.ac.ukresearchgate.net |
| Piperidine (B6355638) Ring Expansion via N-ylide Rearrangement | Piperidine derivatives | N/A | Can be highly stereoselective and regioselective, providing diastereomerically pure products. rsc.org |
Chemical Modifications of the Ethan-1-ol Side Chain
The 2-ethan-1-ol side chain offers a reactive handle for a variety of chemical transformations. Its primary alcohol functionality can be readily converted into other functional groups, enabling the synthesis of a wide array of derivatives with potentially altered physicochemical properties.
Esterification and Etherification Reactions
The primary hydroxyl group of this compound is amenable to standard esterification and etherification reactions. These modifications are commonly used in medicinal chemistry to modulate properties such as lipophilicity, metabolic stability, and cell permeability.
Esterification can be achieved by reacting the alcohol with a carboxylic acid or its activated derivative (e.g., acyl chloride, anhydride). The reaction is typically catalyzed by an acid (e.g., sulfuric acid) or a coupling agent. This approach allows for the introduction of a vast range of acyl groups, from simple alkyls to complex aromatic or heterocyclic moieties. nih.govnih.gov
Etherification , such as the Williamson ether synthesis, involves the deprotonation of the alcohol to form an alkoxide, followed by nucleophilic substitution with an alkyl halide. This reaction allows for the introduction of various alkyl or aryl groups, forming a stable ether linkage.
Table 3: Example Reactions for Side Chain Modification
| Reaction Type | Reactants | Catalyst/Conditions | Product Functional Group |
|---|---|---|---|
| Esterification | This compound + Acetic Anhydride | Pyridine (B92270) | Acetate Ester |
| Esterification | This compound + Benzoic Acid | DCC, DMAP | Benzoate Ester |
| Etherification | This compound + Sodium Hydride, then Methyl Iodide | NaH, CH₃I in THF | Methyl Ether |
| Etherification | This compound + Benzyl Bromide | NaH in DMF | Benzyl Ether |
Oxidation and Reduction Transformations
The oxidation state of the ethan-1-ol side chain can be readily altered. Oxidation of the primary alcohol can yield either an aldehyde or a carboxylic acid, depending on the reagents and conditions employed. Mild oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC), will typically afford the corresponding aldehyde, 2-(azepan-2-yl)acetaldehyde. Stronger oxidizing agents, like potassium permanganate (B83412) or Jones reagent, will lead to the formation of the carboxylic acid, 2-(azepan-2-yl)acetic acid.
While the ethan-1-ol side chain itself is fully reduced, these oxidized derivatives open up further synthetic possibilities. For example, the resulting carboxylic acid can be reduced back to the alcohol using reducing agents like lithium aluminum hydride, or the aldehyde can be converted to the alcohol using sodium borohydride. These transformations provide access to a different set of reactive intermediates for further derivatization.
Conjugation and Hybrid Molecule Design
The functional groups present in this compound—the secondary amine within the azepane ring and the primary alcohol of the side chain—serve as valuable attachment points for conjugation. This allows for the creation of hybrid molecules where the azepane-based scaffold is covalently linked to another molecular entity, such as a fluorophore, a polymer, or another bioactive compound.
The secondary amine can be functionalized through acylation, alkylation, or reductive amination to attach various payloads. Similarly, the primary alcohol can be converted into a more reactive group, such as a tosylate or a mesylate, to facilitate nucleophilic substitution, or it can be used in esterification or carbamate (B1207046) formation to link to another molecule. The use of bifunctional linkers can also facilitate conjugation, providing a spacer between the azepane scaffold and the conjugated partner. These strategies are central to the development of complex molecular architectures, including antibody-drug conjugates (ADCs) and targeted drug delivery systems, where the azepane moiety could serve as a core structural component or a modulating fragment.
Incorporation into Complex Heterocyclic Systems (e.g., piperidine, oxadiazole, thiazole (B1198619), isoquinoline, pyrazolopyrimidine scaffolds)
The scientific literature does not provide specific examples or synthetic protocols for the incorporation of the this compound moiety into piperidine, oxadiazole, thiazole, isoquinoline, or pyrazolopyrimidine scaffolds. While general synthetic methods for these heterocyclic systems are widely published, their synthesis from this compound as a starting material is not described.
General methodologies for the synthesis of these systems typically involve well-established chemical reactions that are not documented as utilizing this compound. For instance:
Piperidine synthesis often involves the reduction of pyridine derivatives or cyclization of acyclic amino aldehydes or ketones.
Oxadiazole and Thiazole rings are commonly formed via cyclocondensation reactions. For example, 1,3,4-oxadiazoles can be synthesized from the dehydration of diacylhydrazines, and thiazoles are famously synthesized via the Hantzsch thiazole synthesis from α-haloketones and thioamides.
Isoquinoline synthesis is classically achieved through methods like the Bischler-Napieralski, Pictet-Spengler, or Pomeranz–Fritsch reactions, which start from β-phenylethylamines or benzaldehydes.
Pyrazolopyrimidine scaffolds are generally constructed by condensing pyrazole (B372694) precursors with β-dicarbonyl compounds or their equivalents.
Despite the prevalence of the azepane core in various therapeutic agents, the specific derivatization of this compound to form these complex fused or linked heterocyclic systems is not reported.
Design and Synthesis of Prodrugs and Bioconjugates
Information regarding the design and synthesis of prodrugs or bioconjugates specifically derived from this compound is not available in the reviewed scientific literature.
The development of a prodrug involves chemically modifying a biologically active compound to improve its pharmacokinetic or pharmacodynamic properties. This is often achieved by attaching a pro-moiety, which is cleaved in vivo to release the active parent drug. Common strategies include esterification of alcohol groups (like the one in this compound) to enhance lipophilicity and oral absorption, or forming carbamates from the secondary amine.
Bioconjugation involves linking a molecule to a larger biomolecule, such as a protein, peptide, or nucleic acid, to create a new entity with combined properties, often for targeted delivery or imaging.
While these are general strategies in medicinal chemistry, their specific application to this compound, including detailed synthetic methods, reaction conditions, and characterization of the resulting compounds, has not been documented in the available literature.
Advanced Analytical and Spectroscopic Characterization Methodologies
Mass Spectrometry Techniques
Mass spectrometry (MS) is a fundamental analytical technique for determining the molecular weight and structural features of a compound by measuring its mass-to-charge ratio (m/z). Both high-resolution and low-resolution MS are employed to provide complementary information for the characterization of 2-(Azepan-2-yl)ethan-1-ol.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm), which allows for the unambiguous determination of a compound's elemental formula. nih.govresearchgate.net For this compound (molecular formula C₈H₁₇NO), HRMS is crucial for confirming its atomic composition by measuring the exact mass of its protonated molecular ion, [M+H]⁺. This high level of mass accuracy helps to distinguish the target compound from other isobaric species that may have the same nominal mass but different elemental formulas. nih.gov
Table 1: Illustrative HRMS Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₈H₁₇NO |
| Theoretical Exact Mass [M+H]⁺ | 144.1383 g/mol |
| Measured Exact Mass [M+H]⁺ | 144.1381 m/z |
Note: This table provides an example of typical HRMS results and is for illustrative purposes.
Low-Resolution Mass Spectrometry (LRMS)
Low-Resolution Mass Spectrometry (LRMS) measures the nominal mass of the molecular ion and its fragments, providing valuable information about the compound's structure. nih.gov In LRMS analysis of this compound, the molecular ion peak would be observed at an m/z corresponding to its integer molecular weight. Furthermore, the fragmentation pattern obtained through techniques like Collision-Induced Dissociation (CID) can reveal characteristic structural motifs. nih.gov Expected fragmentation could involve the loss of a water molecule (-18 Da) from the alcohol group or cleavage at various points along the azepane ring and the ethyl side chain.
Table 2: Potential LRMS Fragmentation Data for this compound
| m/z (Nominal) | Possible Fragment Identity |
|---|---|
| 143 | [M]⁺ |
| 125 | [M-H₂O]⁺ |
| 98 | Azepane ring fragment |
Note: This table lists plausible fragment ions based on the structure of the compound and is for illustrative purposes.
X-ray Diffraction Analysis for Solid-State Structure Elucidation
X-ray Diffraction (XRD) analysis of a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. nih.gov This technique provides detailed information on bond lengths, bond angles, and torsional angles, confirming the molecule's connectivity and stereochemistry. researchgate.net For this compound, a successful single-crystal XRD analysis would provide unequivocal proof of its structure and reveal details about intermolecular interactions, such as hydrogen bonding involving the hydroxyl group and the amine, which dictate the crystal packing. nih.gov
The process involves growing a suitable single crystal of the compound, which is then irradiated with X-rays. The resulting diffraction pattern is analyzed to generate an electron density map, from which the atomic positions can be determined. americanpharmaceuticalreview.comspectroscopyonline.com
Table 3: Example of Crystallographic Data Report for this compound
| Parameter | Description |
|---|---|
| Crystal System | e.g., Monoclinic |
| Space Group | e.g., P2₁/c |
| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |
| Volume (V) | ų |
| Molecules per unit cell (Z) | e.g., 4 |
Note: This table represents the type of data obtained from an X-ray diffraction experiment and is for illustrative purposes as specific experimental data for this compound is not publicly available.
Chromatographic Methods for Purity Assessment and Separation
Chromatographic techniques are essential for separating components of a mixture and assessing the purity of a compound. High-Performance Liquid Chromatography and Thin-Layer Chromatography are standard methods used for these purposes.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating, identifying, and quantifying compounds. ijpca.org It is widely used to determine the purity of synthesized compounds like this compound. A typical HPLC analysis involves injecting the sample into a column packed with a stationary phase. A liquid mobile phase is then pumped through the column, and the components of the sample separate based on their differential interactions with the stationary and mobile phases. nih.gov
For a polar compound like this compound, a reversed-phase HPLC method would likely be employed. The purity is determined by the relative area of the peak corresponding to the compound in the resulting chromatogram. rjptonline.org
Table 4: Representative HPLC Method Parameters for Analysis of this compound
| Parameter | Condition |
|---|---|
| Column | C18 (Reversed-Phase) |
| Mobile Phase | Gradient of Water and Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm or Mass Spectrometry (LC-MS) |
Note: This table outlines a typical set of parameters for an HPLC analysis and is for illustrative purposes.
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used to monitor the progress of chemical reactions, identify compounds in a mixture, and assess purity. amazonaws.com The stationary phase, typically silica (B1680970) gel or alumina, is coated onto a flat plate. chemistryhall.com A small spot of the sample is applied to the plate, which is then placed in a sealed chamber with a solvent system (mobile phase). The solvent moves up the plate via capillary action, and the components of the sample separate based on their polarity. adrona.lv
The position of the compound is identified by its Retention Factor (Rƒ), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. mdpi.com The Rƒ value is characteristic of a compound in a specific solvent system. researchgate.net
Table 5: Illustrative TLC Data for this compound
| Parameter | Description |
|---|---|
| Stationary Phase | Silica Gel 60 F₂₅₄ |
| Mobile Phase | e.g., Dichloromethane:Methanol (9:1) |
| Visualization | Potassium Permanganate (B83412) stain or UV light (if UV active) |
Note: This table provides an example of how TLC results are reported and is for illustrative purposes.
Elemental Analysischemicalbook.commatrix-fine-chemicals.comnih.gov
Elemental analysis is a cornerstone analytical technique in synthetic chemistry, employed to determine the mass fractions of constituent elements within a compound. For a novel or synthesized substance like this compound, this method is fundamental for verifying its empirical formula and assessing its purity. The process typically involves combustion analysis, where a sample is burned in an excess of oxygen, and the resulting combustion products (such as carbon dioxide, water, and nitrogen gas) are collected and quantified to determine the elemental composition.
The theoretical elemental composition of this compound is calculated based on its molecular formula, C₈H₁₇NO, and a molecular weight of 143.23 g/mol . These theoretical values serve as a critical benchmark. Experimental results obtained from elemental analysis of a synthesized sample are compared against these values. A close correlation between the experimental and theoretical percentages, typically within a narrow margin of ±0.4%, provides strong evidence for the correct structural assignment and high purity of the compound. researchgate.net While specific experimental data for this compound are not extensively detailed in peer-reviewed literature, the theoretical values remain the standard for its empirical verification.
Detailed Research Findings
The confirmation of a compound's identity and purity is a prerequisite for its use in further research. In the characterization of azepane derivatives and other N-heterocycles, elemental analysis is routinely reported alongside spectroscopic data to provide a complete and robust validation of the synthesized molecule. For this compound, the expected percentages of carbon, hydrogen, nitrogen, and oxygen have been calculated from its chemical formula. These theoretical data are indispensable for any researcher synthesizing this compound, as they form the basis for validating the experimental outcome. Any significant deviation from these values would suggest the presence of impurities, residual solvents, or an incorrect molecular structure.
| Element | Symbol | Theoretical Percentage (%) |
|---|---|---|
| Carbon | C | 67.08% |
| Hydrogen | H | 11.96% |
| Nitrogen | N | 9.78% |
| Oxygen | O | 11.17% |
Computational Chemistry and Molecular Modeling Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to predict the properties of molecules like azepane and its derivatives. acs.orgresearchgate.net
Optimized Molecular Geometries and Conformational Analysis
The seven-membered azepane ring is known for its conformational flexibility. lifechemicals.com High-level electronic structure calculations have shown that, like cycloheptane, azepane derivatives commonly prefer twist-chair or chair conformations. acs.orgnih.gov For 2-(Azepan-2-yl)ethan-1-ol, a thorough conformational analysis using DFT would be essential to identify the most stable three-dimensional arrangement.
This analysis involves:
Geometry Optimization: The initial structure of various possible conformers (e.g., twist-chair, chair, boat) would be optimized using a functional like B3LYP or M06-2X with a suitable basis set (e.g., 6-311++G(d,p)). nih.govmdpi.com This process finds the lowest energy geometry for each conformer.
Energy Comparison: The relative energies of the optimized conformers are compared to determine the global minimum energy structure, which represents the most stable and likely conformation of the molecule. The presence of the 2-hydroxyethyl substituent at the C2 position, and the potential for intramolecular hydrogen bonding between the hydroxyl group and the ring's nitrogen atom, would significantly influence the conformational landscape.
Geometric Parameters: The optimization provides key geometric data such as bond lengths, bond angles, and dihedral angles. Studies on the parent azepane ring have shown C-C bond lengths around 1.53 Å and C-N bond lengths around 1.46 Å. researchgate.net Deviations from ideal tetrahedral angles (109.5°) within the ring are indicative of ring strain. acs.orgnih.gov
The table below illustrates the type of data that would be generated from DFT-based geometry optimization for the most stable conformer of this compound.
| Parameter | Atom(s) Involved | Predicted Value |
| Bond Length | C-C (ring) | ~1.53 Å |
| Bond Length | C-N (ring) | ~1.46 Å |
| Bond Length | C-O (substituent) | ~1.43 Å |
| Bond Angle | C-N-C (ring) | ~112° |
| Bond Angle | C-C-C (ring) | ~115-117° |
| Dihedral Angle | Defines Ring Pucker | Varies by Conformer |
Electronic Structure Analysis: HOMO-LUMO Energy Gaps and Molecular Electrostatic Potential (MEP)
The electronic properties of a molecule are fundamental to understanding its reactivity and intermolecular interactions. DFT calculations are used to determine these properties.
Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO energy (EHOMO) relates to the ability to donate an electron, while the LUMO energy (ELUMO) relates to the ability to accept an electron. youtube.com The energy gap (ΔE = ELUMO - EHOMO) is a critical indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. acs.orgajchem-a.com For this compound, these calculations would pinpoint the electron-rich (likely the nitrogen and oxygen atoms) and electron-poor regions of the molecule.
Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution on the molecule's surface. researchgate.netxisdxjxsu.asia It identifies regions of negative electrostatic potential (red/yellow), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack. For this compound, the MEP would likely show negative potential around the nitrogen and oxygen atoms due to their lone pairs of electrons, highlighting them as sites for hydrogen bonding and interaction with electrophiles.
The following table summarizes the electronic properties that would be calculated.
| Property | Symbol | Significance |
| Highest Occupied Molecular Orbital Energy | EHOMO | Electron-donating ability |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Electron-accepting ability |
| HOMO-LUMO Energy Gap | ΔE | Chemical reactivity and stability |
| Ionization Potential | IP | Energy required to remove an electron |
| Electron Affinity | EA | Energy released when an electron is added |
| Electronegativity | χ | Tendency to attract electrons |
| Chemical Hardness | η | Resistance to change in electron distribution |
Simulation of Spectroscopic Properties (NMR, IR, UV-Vis) and Validation with Experimental Data
DFT methods can accurately predict various spectroscopic properties, which can then be compared with experimental spectra to validate the computational model.
Infrared (IR) Spectroscopy: Theoretical vibrational frequencies can be calculated from the optimized geometry. These calculations help in the assignment of experimental IR spectral bands to specific molecular vibrations (e.g., N-H stretch, O-H stretch, C-C stretch). For the parent azepane, 54 vibrational modes have been computationally identified. nih.gov The simulation for this compound would predict its unique vibrational fingerprint.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical 1H and 13C NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. These predicted shifts are valuable for interpreting experimental NMR spectra and confirming the molecular structure.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict electronic transitions and simulate the UV-Vis absorption spectrum, providing information about the wavelengths of maximum absorption (λmax).
Validation involves comparing the computed spectra with experimentally obtained data. A strong correlation between the theoretical and experimental results confirms that the calculated geometry and electronic structure are accurate representations of the molecule.
Natural Bond Orbital (NBO) Analysis for Intermolecular and Intramolecular Interactions
Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge delocalization, hyperconjugative interactions, and the nature of bonding within a molecule. mdpi.comresearchgate.net For this compound, NBO analysis would provide quantitative insights into:
Intramolecular Hydrogen Bonding: The interaction between the hydrogen of the hydroxyl group (donor) and the lone pair of the azepane nitrogen (acceptor) can be characterized and its stabilization energy (E(2)) calculated. This helps to understand the strength and significance of this interaction in determining the molecule's preferred conformation.
A typical NBO analysis output is summarized in the table below, showing the stabilization energy (E(2)) associated with key donor-acceptor interactions.
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |
| LP(1) N | σ* O-H | Value | Intramolecular Hydrogen Bond |
| σ C-H | σ* C-C | Value | Hyperconjugation |
| σ C-C | σ* C-N | Value | Hyperconjugation |
Quantitative Structure-Activity Relationship (QSAR) Studies
QSAR studies are statistical methods used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These models are invaluable in drug discovery for predicting the activity of novel compounds. mdpi.com
Two-Dimensional (2D) QSAR Modeling
In a 2D-QSAR study, the biological activity of a series of molecules is correlated with their calculated molecular descriptors, which are numerical values representing different aspects of the molecular structure. nih.govnih.gov
For a series of azepane derivatives including this compound, a 2D-QSAR model could be developed to predict a specific biological activity (e.g., enzyme inhibition, receptor binding). The process involves:
Data Set: A collection of azepane derivatives with experimentally measured biological activities is required.
Descriptor Calculation: A wide range of 2D descriptors are calculated for each molecule. These can be categorized as electronic, steric, topological, and thermodynamic.
Model Building: Statistical techniques like Multiple Linear Regression (MLR) are used to build an equation that links a selection of the most relevant descriptors to the biological activity.
Validation: The predictive power of the QSAR model is rigorously tested using internal (e.g., cross-validation) and external validation methods to ensure its robustness and reliability. mdpi.com
A validated QSAR model can then be used to predict the activity of new, unsynthesized azepane derivatives, guiding the design of more potent compounds.
The table below lists examples of 2D descriptors that would be relevant for a QSAR study of azepane derivatives.
| Descriptor Category | Example Descriptors |
| Electronic | Dipole moment, Partial charges, HOMO/LUMO energies |
| Steric/Topological | Molecular weight, Molar refractivity, Wiener index, Kier & Hall connectivity indices |
| Physicochemical | LogP (lipophilicity), Polar surface area (PSA) |
Lack of Specific Computational Data for this compound Prevents Detailed Analysis
Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is a notable absence of publicly available computational chemistry and molecular modeling studies specifically focused on the chemical compound “this compound”. Research employing methodologies such as Three-Dimensional Quantitative Structure-Activity Relationship (3D-QSAR) modeling, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), as well as molecular docking investigations and molecular dynamics simulations, has not been published for this particular molecule.
While computational studies have been conducted on a variety of other molecules containing the azepane scaffold, the lack of specific data for "this compound" makes it impossible to generate a thorough, informative, and scientifically accurate article that adheres to the requested detailed outline. The creation of data tables with specific research findings, such as statistical parameters from 3D-QSAR models, binding affinities and ligand-protein interaction data from molecular docking, or free energy calculations from molecular dynamics simulations, is contingent on the availability of such primary research data.
Consequently, the sections and subsections of the requested article, namely:
Molecular Dynamics Simulations and Free Energy Calculations
cannot be populated with the required detailed and specific information for "this compound". To provide such an analysis would necessitate original research to be conducted on the compound.
Therefore, this report concludes that the necessary scientific foundation to construct the requested article focusing solely on the computational chemistry and molecular modeling of “this compound” does not currently exist in the accessible scientific literature.
Biological Evaluation of 2 Azepan 2 Yl Ethan 1 Ol and Its Derivatives in Pre Clinical Research
In Vitro Biological Screening Methodologies
In vitro screening provides the initial assessment of a compound's biological activity in a controlled, non-living system. These methodologies are crucial for identifying promising lead compounds and understanding their mechanisms of action at a molecular level.
Enzyme inhibition assays are fundamental in drug discovery to determine if a compound can selectively block the activity of a specific enzyme implicated in a disease pathway.
Glutaminase 1 (GLS1): GLS1 is a key enzyme in cancer metabolism, converting glutamine to glutamate. Its inhibition is a promising strategy for cancer therapy. nih.gov The activity of GLS1 inhibitors is often determined using a two-step enzymatic assay where the product, glutamate, is converted to α-ketoglutarate, leading to the production of a detectable molecule like NADH. nih.gov For instance, a high-throughput screening of a diverse chemical library identified a small-molecule GLS1 inhibitor, designated as C19, which demonstrated allosteric inhibition in the micromolar range. nih.govresearchgate.net Another class of GLS1 inhibitors includes 1,3,4-thiadiazole (B1197879) derivatives, which have shown potential in treating GLS1-mediated diseases like cancer. nih.gov
Pancreatic Lipase (B570770): This enzyme is a primary target for anti-obesity drugs, as it plays a crucial role in the digestion of dietary fats. nih.govmdpi.com The inhibitory activity of compounds against pancreatic lipase is commonly measured by monitoring the release of a chromogenic product from a substrate. farmaceut.org Orlistat is a well-known irreversible inhibitor of pancreatic lipase. mdpi.comnih.gov Studies on various plant extracts and synthetic compounds, such as certain flavonoids and benzimidazole (B57391) derivatives, have demonstrated significant pancreatic lipase inhibitory activity. farmaceut.orgnih.gov
B-RAF Kinase: Mutations in the B-RAF kinase, a component of the MAPK signaling pathway, are drivers for several cancers, particularly melanoma. mdpi.com B-RAF inhibitors are classified based on their binding mode to the kinase's active or inactive conformation. mdpi.comf1000research.com For example, Tovorafenib, a type II pan-RAF inhibitor, shows potent inhibition of BRAF V600E mutant, wild-type BRAF, and wild-type CRAF with IC50 values of 7.1, 10.1, and 0.7 nM, respectively. researchgate.netnih.gov Another pan-RAF inhibitor, LY3009120, has shown anti-proliferative effects in both BRAF-mutant and KRAS-mutant colorectal cancer cell lines. nih.gov
Cyclin-Dependent Kinase 2 (CDK2): CDK2 is a key regulator of the cell cycle, and its over-activation is common in many cancers. nih.govgoogle.com The development of selective CDK2 inhibitors is a significant therapeutic goal. AZD8421 is an example of a potent and highly selective CDK2 inhibitor that has demonstrated efficacy in ovarian cancer models. nih.gov The inhibitory activity is typically assessed through kinase assays that measure the phosphorylation of a substrate.
N-acyl-phosphatidylethanolamine-hydrolyzing phospholipase D (NAPE-PLD): This zinc metallohydrolase is involved in the production of bioactive N-acyl-ethanolamides. researchgate.netnih.gov Altered NAPE-PLD activity is linked to several metabolic and neurological diseases. nih.gov Enzyme activity can be measured using fluorogenic NAPE analogs. Research has identified compounds like bithionol (B75329) as an inhibitor, while certain benzothiazole (B30560) phenylsulfonyl-piperidine carboxamides have been identified as activators of NAPE-PLD. researchgate.netnih.govnih.gov
Receptor binding assays are used to determine the affinity of a compound for a specific biological receptor. These studies are crucial for understanding the compound's potential to act as an agonist or antagonist. For example, in the development of opioid antagonists, derivatives of naltrexone (B1662487) were synthesized and evaluated for their binding affinity to mu-opioid receptors. nih.gov Similarly, the binding affinities of novel adenosine (B11128) analogues have been determined at A1, A2A, and A3 receptors to assess their potency and selectivity. nih.gov These assays typically involve incubating the compound with a preparation of membranes containing the receptor of interest and a radiolabeled ligand. The ability of the test compound to displace the radiolabeled ligand is measured, and from this, the binding affinity (Ki) can be calculated.
Cell-based assays provide a more physiologically relevant context to evaluate a compound's biological effects by testing it on living cells.
Antitumor Activity: The antitumor potential of novel compounds is often first assessed using a panel of cancer cell lines. The MTT assay is a common method to determine a compound's effect on cell viability and to calculate its IC50 (the concentration required to inhibit 50% of cell growth). mdpi.comnih.gov For example, novel tryptamine (B22526) derivatives have been tested against various hematological and solid tumor cell lines, with some compounds showing IC50 values in the low micromolar and even nanomolar range. mdpi.com Similarly, studies on 1-(3-methyl-1-benzofuran-2-yl)ethan-1-one derivatives identified compounds that selectively induce apoptosis in chronic myelogenous leukemia (K562) cells. nih.gov
Antimicrobial Activity: The antimicrobial activity of new chemical entities is evaluated against a range of pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC) is a key parameter determined in these assays, representing the lowest concentration of the compound that prevents visible growth of a microbe. mdpi.com The cup plate method or broth microdilution method are standard techniques. researchgate.net For instance, newly synthesized 2-azetidinone derivatives have shown moderate to good activity against bacterial strains like Escherichia coli and Pseudomonas fluorescens as well as fungal strains. researchgate.netresearchgate.net In another study, rearranged abietane (B96969) derivatives were evaluated, with some compounds exhibiting potent activity against both Gram-positive and Gram-negative bacteria, with MIC values as low as 11.7 µg/mL. mdpi.com
Table 1: Illustrative Antitumor Activity of Novel Heterocyclic Compounds This table presents example data from various studies to illustrate how antitumor activity is typically reported and does not represent data for 2-(Azepan-2-yl)ethan-1-ol derivatives.
| Compound Class | Example Compound | Cancer Cell Line | IC50 Value | Reference |
|---|---|---|---|---|
| Tryptamine Derivative | Compound 9 | Hematological Cancer | 0.57–65.32 μM | mdpi.com |
| 2-Phenylacrylonitrile Derivative | Compound 1g2a | HCT116 (Colon) | 5.9 nM | nih.gov |
| 2-Phenylacrylonitrile Derivative | Compound 1g2a | BEL-7402 (Liver) | 7.8 nM | nih.gov |
| Benzofuran Derivative | Compound 6 | K562 (Leukemia) | Selective Action | nih.gov |
Structure-Activity Relationship (SAR) Studies and Pharmacophore Identification
Once initial biological activity is established, the next steps involve optimizing the compound's structure to enhance its potency and selectivity.
Structure-Activity Relationship (SAR) studies involve synthesizing a series of analogues of a lead compound and evaluating their biological activity. This process helps to identify which parts of the molecule are essential for its activity. For example, in a study of antifungal 1-aryl-2-(azol-1-yl)ethane derivatives, it was found that a longer alkyl chain at the carbon adjacent to the azole ring and a chloro substituent on the benzene (B151609) ring resulted in the highest antifungal activity for 1-keto derivatives. researchgate.net Conversely, for 1-chloro derivatives, a shorter alkyl chain at the same position led to higher activity. researchgate.net Such studies systematically explore how modifications to different parts of a molecule—such as ring substituents, chain lengths, and functional groups—affect its interaction with the biological target.
Pharmacophore modeling is a computational method used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric elements) in a molecule that are responsible for its biological activity. nih.gov These elements can include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and charged groups. A pharmacophore model serves as a template for designing new molecules with improved activity or for searching large chemical databases to find novel scaffolds that fit the model. nih.govresearchgate.net For instance, a pharmacophore model for ACC2 inhibitors was developed consisting of one hydrogen bond acceptor, one hydrophobic aliphatic feature, and one hydrophobic aromatic feature. researchgate.net This model was then used to screen databases for new potential dual inhibitors of ACC1 and ACC2. researchgate.net By understanding the key interactions between a ligand and its target, researchers can more rationally design new derivatives with enhanced potency and better pharmacological profiles.
Mechanistic Insights into Biological Activity (Non-Clinical Context)
A comprehensive understanding of the biological activity of a compound requires detailed investigation into its molecular interactions and subsequent effects on biochemical pathways. In a non-clinical setting, this involves elucidating the specific molecular targets and understanding the resulting modulations of biochemical processes.
Elucidation of Molecular Targets and Pathways of Action
Currently, there is a lack of specific research identifying the direct molecular targets and pathways of action for this compound. While research exists for structurally related compounds, such as certain azepane derivatives, this information cannot be directly extrapolated to the specific compound . The precise proteins, enzymes, receptors, or nucleic acids with which this compound interacts, and the subsequent signaling cascades or metabolic pathways it affects, remain to be determined through dedicated experimental studies.
Investigation of Biochemical Modulations
Consistent with the absence of identified molecular targets, there is no available data on the specific biochemical modulations induced by this compound. Investigations into how this compound may alter enzymatic activity, gene expression, protein phosphorylation, or other key biochemical events have not been reported in the scientific literature. Such studies are essential to build a complete profile of the compound's biological effects.
General Biological Evaluation Models and Approaches
The preliminary assessment of a compound's biological potential often begins with computational and laboratory-based models before progressing to more complex biological systems.
In Silico Prediction of Biological Activity
In silico methods, which utilize computer simulations, are valuable for predicting the potential biological activities of chemical compounds. These approaches can include quantitative structure-activity relationship (QSAR) modeling, molecular docking, and pharmacophore mapping. These predictive tools can help to forecast a compound's likely interactions with biological targets and its pharmacokinetic properties. However, there are no publicly available in silico prediction studies that have been specifically conducted on this compound to date. Such studies would be a logical first step in a systematic evaluation of its potential biological activities.
Applications As a Chemical Building Block and Privileged Scaffold in Organic and Medicinal Chemistry
Utility in the Synthesis of Complex Organic Molecules
A primary application of 2-(Azepan-2-yl)ethan-1-ol lies in its role as a foundational unit for constructing complex organic molecules. Chemical building blocks are essential intermediates used in the stepwise assembly of larger, more intricate structures, including natural products and their analogs. The azepane ring system is a recurring motif in various biologically active natural products, and synthetic strategies often rely on pre-functionalized scaffolds to streamline the synthetic process.
The reactivity of the azepane scaffold at the 2-position is particularly notable. For instance, related azepane-2-thione derivatives can be used to synthesize enaminones, which serve as precursors for creating complex azabicyclic alkaloids like indolizinones. nih.govresearchgate.net This demonstrates the utility of the azepan-2-yl core in forming polycyclic systems that are relevant to natural product synthesis. The ethan-1-ol side chain on this compound offers a convenient handle for oxidation to an aldehyde or carboxylic acid, or for esterification and etherification reactions, enabling its incorporation into larger molecular frameworks through various coupling strategies. The development of automated synthesis platforms that utilize common building blocks has further enhanced the ability to rapidly assemble complex molecules, highlighting the importance of versatile synthons like this compound. nih.gov
Contribution to the Development of Novel Heterocyclic Scaffolds
Saturated N-heterocycles are increasingly important scaffolds in the development of new pharmaceuticals. ethz.ch The this compound structure contributes significantly to the development of novel heterocyclic scaffolds by serving as a modifiable template. The inherent structure of the seven-membered azepane ring is a key feature in many pharmacologically relevant compounds. researchgate.net
Chemists can leverage the functional groups of this compound to append other ring systems or functional groups, thereby generating new and unique heterocyclic architectures. For example, the secondary amine of the azepane ring can be alkylated or acylated, while the alcohol can be transformed to introduce different functionalities. This dual reactivity allows for the creation of diverse molecular shapes and pharmacophore patterns. Research into related compounds shows that derivatives of the azepane ring are used to produce a variety of other heterocyclic systems. researchgate.neteurjchem.com
The table below illustrates examples of how the core azepane structure is incorporated into more complex heterocyclic systems, a strategy that can be applied starting from this compound.
| Starting Scaffold Moiety | Resulting Heterocyclic System | Synthetic Strategy |
| Azepane-2-thione | 2,3,6,7-tetrahydro-5(1H)-indolizinone | Reaction with acryloyl chloride after enaminone formation researchgate.net |
| Azepane | α-Substituted Azepanes | Tantalum–amidate complex-mediated C–H activation and alkene insertion ethz.ch |
| Azepane | α-Alkynylated Azepanes | Iminium ion isomerization and trapping with copper acetylides ethz.ch |
Role in Medicinal Chemistry Lead Generation and Optimization
In medicinal chemistry, the process of discovering new drugs often begins with identifying "hit" compounds from large screening libraries, which are then optimized into "lead" compounds with improved potency and drug-like properties. nih.govresearchgate.net this compound serves as a valuable scaffold in this process.
A key role for this compound is as a precursor for the synthesis of new chemical entities that may possess biological activity. The azepane ring is a privileged structure in medicinal chemistry, meaning it is a scaffold that is frequently found in known drugs and bioactive molecules. By using this scaffold as a starting point, chemists can synthesize derivatives with a higher probability of interacting with biological targets.
The synthesis of compounds related to natural products, such as indolizinones from azepane derivatives, underscores the potential for creating bioactive molecules from this scaffold. researchgate.net The ethan-1-ol side chain provides a vector for modification, allowing chemists to explore the chemical space around the core structure to enhance biological activity or improve pharmacokinetic properties. The introduction of different substituents can lead to compounds with a wide range of therapeutic applications. researchgate.netmdpi.com
Drug discovery programs rely heavily on the availability of large and diverse compound libraries for high-throughput screening. nih.govh1.co this compound is an ideal starting point for building such libraries through techniques like diversity-oriented synthesis or parallel synthesis. researchgate.netimperial.ac.uk The strategy involves combining the central this compound core with a wide array of other building blocks to rapidly generate a large number of distinct, yet related, molecules. nih.gov
The existence of various commercially available derivatives of this compound highlights its use in generating compound libraries. These derivatives, created by modifying the core structure, can be screened against various biological targets to identify new hit compounds.
The following table showcases examples of derivatives that can be synthesized from the this compound scaffold, demonstrating its utility in creating a compound library for drug discovery.
| Core Scaffold | Attached Moiety / Modification | Example Compound Name |
| This compound | Thiophene at C1 of the ethanol (B145695) side chain | 2-(Azepan-2-yl)-1-(thiophen-2-yl)ethan-1-ol chemscene.com |
| This compound | Furan at C1 of the ethanol side chain and Thiazole (B1198619) on the ring nitrogen | 1-(furan-2-yl)-2-{1-[(1,3-thiazol-4-yl)methyl]azepan-2-yl}ethan-1-ol molport.com |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-(azepan-2-yl)ethan-1-ol, and what key reaction conditions optimize yield and purity?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or ring-opening reactions. For example, azepane derivatives can react with ethylene oxide in the presence of a strong base (e.g., NaOH) under controlled temperature (50–80°C) to form the ethanolamine backbone. Optimizing solvent polarity (e.g., using DMF or THF) and stoichiometric ratios of reactants improves yield. Purification via recrystallization or column chromatography ensures high purity .
Q. How can researchers confirm the structural integrity of this compound using spectroscopic and crystallographic methods?
- Methodological Answer :
- NMR : and NMR identify characteristic peaks (e.g., hydroxyl proton at δ 1.5–2.5 ppm, azepane ring protons at δ 2.7–3.3 ppm).
- X-ray crystallography : Resolve stereochemistry and hydrogen-bonding networks. SHELX software (e.g., SHELXL for refinement) is widely used for small-molecule structural analysis .
- IR spectroscopy : Confirm hydroxyl (3200–3600 cm) and amine (1550–1650 cm) functional groups .
Q. What are the common functional group transformations observed in this compound under standard laboratory conditions?
- Methodological Answer :
- Oxidation : Using KMnO or CrO converts the hydroxyl group to a ketone, forming 2-(azepan-2-yl)ethanone.
- Esterification : Reacting with acyl chlorides (e.g., acetyl chloride) in pyridine yields esters.
- Salt formation : Hydrochloride salts are synthesized via HCl gas bubbling in anhydrous ether, enhancing solubility for pharmacological studies .
Advanced Research Questions
Q. How does the stereochemistry of the azepane ring influence the physicochemical properties and reactivity of this compound?
- Methodological Answer : Chair and boat conformations of the azepane ring affect hydrogen-bonding capacity and solubility. Computational tools (e.g., Gaussian for DFT calculations) predict energy barriers for ring-flipping. Experimental validation via variable-temperature NMR (VT-NMR) monitors conformational changes, which correlate with bioavailability in biological systems .
Q. What computational strategies are effective in predicting the biological activity and receptor interactions of this compound derivatives?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina to simulate binding affinities to receptors (e.g., GPCRs or ion channels). Parameterize force fields (e.g., AMBER) for azepane ring flexibility.
- QSAR modeling : Correlate substituent electronic effects (Hammett σ values) with bioactivity data from in vitro assays.
- MD simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories to identify key binding residues .
Q. What experimental approaches resolve contradictions in reported solubility and stability data for this compound across different solvents?
- Methodological Answer :
- Phase-solubility studies : Measure equilibrium solubility in buffered solutions (pH 1–12) and organic solvents (e.g., DMSO, ethanol) at 25°C and 37°C.
- Accelerated stability testing : Use HPLC to monitor degradation products under stress conditions (40°C/75% RH, UV light).
- Ternary phase diagrams : Identify co-solvents (e.g., PEG 400) to enhance aqueous solubility while maintaining chemical stability .
Q. How can researchers design and synthesize hydrochloride salts of this compound to enhance its applicability in pharmacological studies?
- Methodological Answer :
- Salt formation : React the free base with concentrated HCl in dry diethyl ether. Monitor pH to ensure complete protonation of the amine group.
- Purification : Recrystallize from ethanol/ether mixtures to remove excess HCl.
- Characterization : Compare melting points, solubility, and hygroscopicity with the free base. Pharmacokinetic studies (e.g., log P) validate enhanced membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
